molecular formula C9H12O3 B097832 1-Phenylpropane-1,2,3-triol CAS No. 16354-95-3

1-Phenylpropane-1,2,3-triol

Cat. No.: B097832
CAS No.: 16354-95-3
M. Wt: 168.19 g/mol
InChI Key: CCFAGRVEHSCROQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Phenylpropane-1,2,3-triol, commonly classified as an aryl-glycerol, is a chiral compound featuring a prim,sec,sec-triol chain attached to a phenyl ring. This structure makes it a versatile intermediate and model compound in synthetic and natural product chemistry . Its primary research value lies in its role as a core structure for determining the relative and absolute configurations of flexible-chain molecules using 1 H NMR spectroscopy. The chemical shift difference (Δδ) between the diastereotopic methylene protons (H 3a and H 3b ) is a key diagnostic parameter, with a Δδ value greater than 0.15 ppm in DMSO- d 6 indicating a threo relative configuration, while a value smaller than 0.07 ppm suggests an erythro configuration . This empirical rule provides a concise method for stereochemical assignment that is more accessible than growing crystals for X-ray analysis or interpreting complex spectroscopic data. Aryl-glycerols like this compound are frequent motifs in lignans and phenylpropanoids, which are abundant in many plants . As such, this compound serves as a critical synthetic target and a reference standard for the structural elucidation of complex natural products. Its triol functionality also makes it a valuable building block for the synthesis of more complex molecules, including potential pharmaceuticals and chemical catalysts . This product is provided for Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

16354-95-3

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

1-phenylpropane-1,2,3-triol

InChI

InChI=1S/C9H12O3/c10-6-8(11)9(12)7-4-2-1-3-5-7/h1-5,8-12H,6H2

InChI Key

CCFAGRVEHSCROQ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C(CO)O)O

Canonical SMILES

C1=CC=C(C=C1)C(C(CO)O)O

Other CAS No.

63157-81-3
16354-95-3

Origin of Product

United States

Stereochemical Aspects and Isomerism of 1 Phenylpropane 1,2,3 Triol

Diastereomeric and Enantiomeric Forms of 1-Phenylpropane-1,2,3-triol

Stereoisomers are molecules that have the same molecular formula and connectivity but differ in the spatial arrangement of their atoms. They are broadly classified into enantiomers and diastereomers. byjus.com Enantiomers are non-superimposable mirror images of each other, possessing identical physical properties like melting and boiling points, but rotating plane-polarized light in opposite directions. byjus.comsaskoer.ca Diastereomers, conversely, are stereoisomers that are not mirror images of each other. libretexts.org They exhibit different physical properties and can be separated by standard laboratory techniques such as chromatography. saskoer.calibretexts.org

For this compound, the four stereoisomers are:

(1R,2R)-1-phenylpropane-1,2,3-triol

(1S,2S)-1-phenylpropane-1,2,3-triol

(1R,2S)-1-phenylpropane-1,2,3-triol

(1S,2R)-1-phenylpropane-1,2,3-triol

The (1R,2R) and (1S,2S) isomers form one enantiomeric pair, while the (1R,2S) and (1S,2R) isomers form the other. rsc.orgnih.gov Any isomer from the first pair is a diastereomer of any isomer from the second pair.

The relative configuration of the two chiral centers in this compound is described using the threo and erythro nomenclature. This system is used for acyclic compounds with two adjacent chiral centers.

Threo configuration: Refers to the diastereomers where the analogous substituents are on opposite sides in a Fischer projection. For this compound, the threo isomers are the (1R,2R) and (1S,2S) enantiomers. rsc.orgrsc.org

Erythro configuration: Refers to the diastereomers where the analogous substituents are on the same side in a Fischer projection. The erythro isomers of this compound are the (1R,2S) and (1S,2R) enantiomers. rsc.orgrsc.org

A key method to distinguish between these diastereomeric pairs is through ¹H NMR spectroscopy. Research has shown that the chemical shift difference (Δδ) between the two diastereotopic methylene (B1212753) protons at the C3 position is a reliable indicator of the relative configuration. rsc.orgnih.gov When using deuterated dimethyl sulfoxide (B87167) (DMSO-d₆) as the solvent, the threo configuration consistently shows a larger Δδ value (>0.15 ppm) compared to the erythro configuration, which exhibits a smaller value (<0.07 ppm). rsc.orglookchem.com This difference in chemical shift is attributed to the different spatial arrangements of the atoms in the threo and erythro forms, leading to distinct magnetic environments for the C3 protons. rsc.org

Determining the precise absolute and relative stereochemistry of the this compound isomers requires a combination of spectroscopic and chemical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: As discussed, ¹H NMR is a powerful tool for determining the relative (threo vs. erythro) configuration by analyzing the chemical shift differences (Δδ) of the C3 methylene protons. rsc.orglookchem.com

Optical Rotation: Each enantiomer rotates plane-polarized light to an equal but opposite degree. The specific rotation [α] is a characteristic physical property used to identify a particular enantiomer.

Table 1: Specific Rotation of this compound Isomers

Isomer Specific Rotation [α]²⁰D (c 0.1, methanol) Configuration
(1R,2R) -39° Threo
(1S,2S) +33° Threo
(1R,2S) -47° Erythro
(1S,2R) +27° Erythro

Data sourced from scientific literature. rsc.orgnih.gov

Chiral Derivatizing Agents (CDAs): To determine the absolute configuration, chiral derivatizing agents are often employed. These agents react with the triol to form diastereomeric adducts that can be distinguished by NMR spectroscopy.

Mosher's Method: This technique uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) esters to assign the absolute configuration of chiral alcohols and is applicable to aryl-glycerols. rsc.org A related auxiliary, α-methoxy-α-phenylacetic acid (MPA), is also used. researchgate.netresearchgate.net

Camphanoyl Chloride: This CDA is particularly effective for aryl-glycerols. nih.govrsc.org By reacting this compound with camphanoyl chloride, diastereomeric esters are formed. The resulting chemical shift differences (Δδ) of the C3 methylene protons in the ¹H NMR spectrum are then used to assign the absolute configuration of each of the four isomers with high reliability, especially in DMSO-d₆. rsc.org

Table 2: ¹H NMR Chemical Shift Differences (ΔδH3a-H3b) for Camphanoyl Esters of this compound in DMSO-d₆

Original Isomer Configuration Δδ Value (ppm)
(1R,2R) Threo < 0.15
(1S,2S) Threo > 0.20
(1R,2S) Erythro > 0.09
(1S,2R) Erythro < 0.05

Data sourced from a study on aryl-glycerol configuration determination. rsc.org

Enzymatic Synthesis and Chiral Chromatography: Biocatalytic methods can be used for the stereoselective synthesis of specific isomers, such as the (1S,2R)-isomer. semanticscholar.org The resulting products can be analyzed using chiral High-Performance Liquid Chromatography (HPLC) to determine enantiomeric purity and confirm the absolute configuration by comparing with authentic, synthesized standards. semanticscholar.org

Quantum Chemical Calculations: Theoretical calculations are increasingly used to support experimental findings. For instance, quantum ¹H NMR calculations have been used to verify the empirical rules established for determining the absolute configuration of aryl-glycerols using CDAs. rsc.org

Conformational Analysis of this compound and its Derivatives

The flexible nature of the acyclic triol side chain in this compound results in multiple possible conformations (spatial arrangements arising from rotation about single bonds). Understanding these conformational preferences is crucial as they influence the molecule's physical properties and chemical reactivity.

The study of these conformations is challenging due to their rapid interconversion at room temperature. However, advanced spectroscopic techniques and computational modeling have provided significant insights.

Research on a closely related derivative, 1-(4-hydroxy-3-methoxyphenyl)propane-1,2,3-triol (HMPPT), using jet-cooled, single-conformation spectroscopy has revealed distinct conformational preferences for its diastereomers. researchgate.net In the (R,R)-diastereomer, over 95% of the population adopts an extended γ-β-α hydrogen-bonded chain. researchgate.net In contrast, the (R,S)-diastereomer shows greater conformational diversity, with a significant portion of its population existing in α-β-γ chains and other cyclic, hydrogen-bonded structures. researchgate.net These findings highlight how the absolute stereochemistry at the C1 and C2 centers dictates the dominant three-dimensional shape of the molecule.

The use of bulky chiral derivatizing agents like MPA or camphanoyl chloride not only aids in determining the absolute configuration but also in conformational analysis. nih.govresearchgate.net These agents restrict the conformational freedom of the molecule, making it more rigid. nih.gov This allows for a more detailed analysis of the most stable conformers using techniques like low-temperature NMR spectroscopy, circular dichroism (CD), and theoretical energy calculations. researchgate.net By analyzing the coupling constants and anisotropic effects in the NMR spectra of these derivatives, researchers can deduce the predominant conformations of the triol backbone. researchgate.net

Synthetic Strategies for 1 Phenylpropane 1,2,3 Triol and Analogues

Chemical Synthesis Approaches

Chemical synthesis provides a diverse toolkit for the construction of the 1-phenylpropane-1,2,3-triol backbone, employing fundamental organic reactions that allow for control over the final product's structure and stereochemistry.

Reduction Reactions Leading to this compound

Reduction of precursor molecules containing carbonyl groups is a direct method for the synthesis of this compound. A common precursor is 1-phenylpropane-1,2-dione, which can be synthesized from propiophenone. prepchem.com The reduction of the diketone can be accomplished using various reducing agents to yield the corresponding diol, which can then be further processed if necessary to achieve the triol structure. While this method is straightforward, controlling the stereochemistry of the resulting hydroxyl groups can be challenging without the use of chiral reducing agents or catalysts.

Aldol-Type Condensations in Polyol Synthesis

Aldol (B89426) condensations are powerful carbon-carbon bond-forming reactions that are instrumental in the synthesis of polyols. wikipedia.orgkhanacademy.org In a typical aldol reaction, an enolate ion reacts with a carbonyl compound to form a β-hydroxy aldehyde or β-hydroxy ketone. ucalgary.cayoutube.com This methodology can be applied to the synthesis of this compound analogues by carefully selecting the aldehyde and ketone starting materials.

A crossed aldol condensation, also known as the Claisen-Schmidt condensation, between a ketone like acetone (B3395972) and an aldehyde such as benzaldehyde (B42025), can be employed. wvu.edumnstate.edu To favor the desired product and minimize self-condensation, the reaction is often carried out with one carbonyl compound that lacks α-hydrogens, such as benzaldehyde, making it unable to form an enolate. libretexts.org The initial aldol addition product can undergo subsequent reduction and hydroxylation steps to yield the 1,2,3-triol structure. The reaction conditions, particularly the base used (e.g., sodium hydroxide), play a crucial role in the outcome of the condensation. umkc.edu

Aldol-Tishchenko Reactions for 1,2,3-Triol Fragment Construction

The Aldol-Tishchenko reaction is a tandem process that combines an aldol reaction with a Tishchenko reaction, providing a direct route to 1,3-diol monoesters, which are precursors to 1,2,3-triols. wikipedia.orgresearchgate.net This reaction can be highly stereoselective, making it a valuable tool for the synthesis of complex polyols. acs.org The process typically involves the reaction of a ketone enolate with an aldehyde. wikipedia.org

A notable application of this reaction is the diastereoselective synthesis of 1,2,3-triol derivatives from α-oxy ketones. thieme-connect.comresearchgate.net In this approach, the α-oxy ketone is deprotonated to form an enolate intermediate, which then reacts with paraformaldehyde in an Aldol-Tishchenko cascade. This method has been shown to be highly diastereoselective in creating a quaternary stereocenter. thieme-connect.comresearchgate.net The resulting 1,2,3-triol fragments can then be further elaborated to obtain the desired final products. thieme-connect.com

Stereospecific and Diastereoselective Chemical Syntheses

Achieving specific stereoisomers of this compound is often a primary goal in its synthesis, particularly for pharmaceutical applications. The Sharpless asymmetric dihydroxylation is a powerful method for the enantioselective preparation of 1,2-diols from prochiral olefins. organic-chemistry.orgwikipedia.org This reaction utilizes a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids. chem-station.comencyclopedia.pub Commercially available reagent mixtures, known as AD-mix-α and AD-mix-β, allow for the predictable synthesis of either enantiomer of the diol product. chem-station.commdpi.com By applying this methodology to a precursor such as cinnamyl alcohol, one can introduce two hydroxyl groups with a high degree of stereocontrol, which is a key step towards the synthesis of a specific stereoisomer of this compound. The reaction is known for its high site selectivity, typically reacting with the most electron-rich double bond in a molecule. wikipedia.org

Reaction Catalyst/Reagent Key Feature Product Type
Sharpless Asymmetric DihydroxylationOsmium tetroxide, Chiral Ligand (e.g., (DHQD)2PHAL)High enantioselectivityChiral 1,2-diols
Aldol-Tishchenko ReactionLithium diisopropylamide (LDA), AldehydeHigh diastereoselectivity1,3-diol monoesters

Hydrolysis of Oxirane Intermediates in Triol Formation

The ring-opening of epoxides, or oxiranes, is a common and effective strategy for the formation of diols, which can be precursors to 1,2,3-triols. The hydrolysis of an epoxide can be catalyzed by either acid or base. byjus.comlibretexts.org This reaction typically results in the formation of a trans-1,2-diol due to the SN2-like mechanism of the ring-opening. libretexts.orgopenstax.org

In an acid-catalyzed hydrolysis, the epoxide oxygen is first protonated, followed by nucleophilic attack of water. libretexts.org For an unsymmetrical epoxide, the nucleophile preferentially attacks the more substituted carbon atom. byjus.com Conversely, under basic conditions, the hydroxide (B78521) nucleophile attacks the less substituted carbon of the epoxide ring. libretexts.org By starting with a phenyl-substituted oxirane, such as styrene (B11656) oxide, and performing a regioselective ring-opening followed by the introduction of a third hydroxyl group, this compound can be synthesized. The inherent strain of the three-membered epoxide ring facilitates these reactions under relatively mild conditions. libretexts.org

Biocatalytic and Chemoenzymatic Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Enzymes, used either as isolated proteins or within whole-cell systems, can catalyze reactions with high enantio- and regioselectivity under mild conditions. mtak.hu

A stereoselective two-step enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) has been developed starting from benzaldehyde and acetaldehyde. researchgate.net This process utilizes a lyase in the first step, followed by an alcohol dehydrogenase for the reduction, allowing for the separate synthesis of each diol stereoisomer. researchgate.net Whole-cell biocatalysts, such as recombinant Escherichia coli expressing carboligase and oxidoreductase enzymes, have been used in microaqueous systems to produce 1-phenylpropane-1,2-diol with high yields and excellent stereoselectivity. smolecule.com These biocatalytic cascades have been shown to achieve high product concentrations. acs.org

Multi-Enzymatic Cascade Approaches to Chiral Aryl-Glycerols

Multi-enzymatic cascade reactions offer an elegant and efficient approach to the synthesis of chiral aryl-glycerols, including this compound, by combining several enzymatic steps in a single pot. This strategy minimizes the need for intermediate purification, reduces waste, and can overcome unfavorable thermodynamic equilibria.

A notable example is a three-step enzymatic cascade for the production of chiral aromatic 1,2,3-prim,sec,sec-triols. This cofactor-less, one-pot process begins with an aldol condensation, followed by an epoxidation and subsequent hydrolysis, ultimately yielding the desired triol with high enantiopurity. Such cascades can be designed to be highly stereoselective, providing access to specific stereoisomers of the target molecule.

The synthesis of the closely related 1-phenylpropane-1,2-diols, which can serve as precursors, has also been extensively studied using multi-enzymatic cascades. For instance, a one-pot cascade involving a styrene monooxygenase and stereocomplementary epoxide hydrolases has been developed to produce all four stereoisomers of 1-phenylpropane-1,2-diol from achiral trans- or cis-β-methylstyrene. nih.govsapub.org These diols can then be further functionalized to yield a variety of derivatives. Another approach utilizes a two-step cascade with a lyase and an alcohol dehydrogenase to produce all four stereoisomers of 1-phenylpropane-1,2-diol from simple starting materials like benzaldehyde and acetaldehyde.

Enzyme-Catalyzed Stereoselective Production of Triols

The stereoselective production of triols is a cornerstone of biocatalysis, with enzymes offering unparalleled control over the stereochemistry of the final product. Lipases, oxidoreductases, and lyases are among the key enzyme classes employed in these synthetic routes.

The stereoselective synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol has been achieved through a modular approach combining two carboligases and two alcohol dehydrogenases. This two-step enzymatic process, starting from benzaldehyde and acetaldehyde, allows for the flexible production of each individual stereoisomer. The process has been optimized to achieve high product concentrations and excellent stereoselectivity.

Furthermore, a chemoenzymatic method has been described for the synthesis of various vicinal diols, including 1-phenylpropane-1,2-diol and its substituted analogues such as 1-(4-methoxyphenyl)propane-1,2-diol (B12668953). This method involves a lipase-catalyzed epoxidation of propenylbenzenes followed by hydrolysis of the resulting epoxide.

Exploitation of Engineered Enzymes in 1,2,3-Triol Synthesis

The advent of protein engineering has revolutionized the field of biocatalysis, enabling the development of enzymes with tailored properties for specific synthetic applications. Engineered enzymes can exhibit enhanced activity, stability, and substrate specificity, as well as novel catalytic functions.

In the context of 1,2,3-triol synthesis, engineered enzymes play a crucial role in expanding the substrate scope and improving the efficiency of biocatalytic routes. For instance, variants of the enzyme 4-oxalocrotonate tautomerase (4-OT) have been engineered to function as non-natural aldolases and peroxyzymes in a one-pot, two-step enzymatic cascade for the production of enantioenriched epoxides, which are key intermediates in the synthesis of chiral aromatic 1,2,3-prim,sec,sec-triols.

Directed evolution has been successfully applied to engineer a cytochrome P450 variant that can catalyze the synthesis of chiral 1,2,3-polysubstituted cyclopropanes, demonstrating the power of this technique to create enzymes for novel and challenging transformations. While not directly producing triols, this highlights the potential of engineered enzymes to create complex stereocenters with high precision.

Sustainable Synthetic Routes Utilizing Biomass-Derived Synthons

The development of sustainable synthetic routes that utilize renewable resources is a key goal in modern chemistry. Biomass-derived synthons, such as glycerol (B35011) and other carbohydrates, offer a promising alternative to petroleum-based starting materials for the synthesis of valuable chemicals.

A multi-enzymatic cascade has been developed for the synthesis of chiral aromatic 1,2,3-prim,sec,sec-triols from biomass-based synthons. This approach provides an environmentally friendly alternative to traditional chemical synthesis methods. Glycerol, a readily available and inexpensive byproduct of the biodiesel industry, can be converted into a variety of value-added products through enzymatic transformations. For example, a cell-free multi-enzyme cascade has been developed to synthesize CDP-glycerol from the inexpensive substrates cytidine (B196190) and glycerol. While not directly producing this compound, this demonstrates the potential of utilizing glycerol as a starting material in biocatalytic cascades.

The enzymatic synthesis of feruloylated glycerols from ethyl ferulate and vegetable oil further illustrates the use of biomass-derived materials in producing functionalized glycerol derivatives.

Synthesis of Substituted this compound Analogues

The synthesis of substituted this compound analogues, with modifications on the phenyl ring or the propane (B168953) backbone, expands the chemical diversity of this class of compounds and allows for the fine-tuning of their properties for various applications. Chemoenzymatic and biocatalytic methods are well-suited for the preparation of these analogues with high stereoselectivity.

A chemoenzymatic approach has been successfully employed to synthesize vicinal diols with various substitutions on the phenyl ring. For example, 1-(4-methoxyphenyl)propane-1,2-diol was obtained from 4-methoxyphenylpropene through a lipase-catalyzed epoxidation followed by hydrolysis. This method can be extended to produce a range of substituted 1-phenylpropane-1,2-diols, which can then potentially be converted to the corresponding triols.

The enzymatic synthesis of fluorinated compounds is an area of growing interest, as the incorporation of fluorine can significantly alter the biological activity of a molecule. Chemoenzymatic methods have been developed for the synthesis of fluorinated nucleoside analogs and other organic fluorocarbon compounds, showcasing the potential for creating fluorinated analogues of this compound. nih.gov

While direct enzymatic synthesis of a wide range of substituted 1-phenylpropane-1,2,3-triols is still an emerging area of research, the existing methodologies for the synthesis of the parent compound and related substituted diols provide a strong foundation for future developments in this field.

Table 1: Enzymes Used in the Synthesis of this compound and Related Compounds

Enzyme ClassSpecific EnzymeApplicationReference
Oxidoreductases Styrene MonooxygenaseEpoxidation of β-methylstyrene nih.govsapub.org
Alcohol DehydrogenaseReduction of hydroxy ketones to diols
Hydrolases Epoxide HydrolaseHydrolysis of epoxides to diols nih.govsapub.org
LipaseEpoxidation of propenylbenzenes
Lyases Benzoylformate DecarboxylaseCarboligation to form hydroxy ketones
Benzaldehyde LyaseCarboligation to form hydroxy ketones
Tautomerases 4-Oxalocrotonate Tautomerase (engineered)Aldol condensation and epoxidation

Advanced Spectroscopic and Computational Analysis of 1 Phenylpropane 1,2,3 Triol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. For stereochemical analysis of 1-phenylpropane-1,2,3-triol, specific NMR parameters, including chemical shifts and coupling constants, are of paramount importance.

In chiral molecules, protons that are chemically non-equivalent but are attached to the same carbon atom are known as diastereotopic protons. masterorganicchemistry.com This is the case for the two methylene (B1212753) protons at the C-3 position of this compound. These protons reside in different chemical environments and therefore exhibit distinct chemical shifts in the ¹H NMR spectrum. masterorganicchemistry.com

A systematic method has been developed to distinguish between the threo and erythro diastereomers of aryl-glycerols by analyzing the chemical shift difference (Δδ) between these diastereotopic methylene protons (H-3a and H-3b). nih.govrsc.org Research has shown that the magnitude of this difference is dependent on the relative configuration of the C-1 and C-2 stereocenters.

In deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), the threo configuration consistently shows a larger chemical shift difference (Δδ > 0.15 ppm) compared to the erythro configuration (Δδ < 0.07 ppm). nih.gov This empirical rule is also generally applicable in other solvents like methanol-d₄, where the threo isomer exhibits a Δδ of approximately 0.14 ppm, while the erythro isomer shows a smaller Δδ of about 0.06 ppm. nih.govrsc.org

StereoisomerSolventH-3a Chemical Shift (δ)H-3b Chemical Shift (δ)Δδ (ppm)
(1R,2R)-threoMethanol-d₄3.50 (dd)3.36 (dd)0.14
(1S,2R)-erythroMethanol-d₄3.66 (dd)3.60 (dd)0.06
(1R,2R)-threoAcetone-d₆3.51 (dd)3.39 (dd)0.12
(1S,2R)-erythroAcetone-d₆3.61 (overlap)3.61 (overlap)~0
(1R,2R)-threoPyridine-d₅4.24 (dd)4.09 (dd)0.15

Data compiled from research findings. nih.govrsc.orgrsc.org

Vicinal coupling constants (³J) between protons on adjacent carbon atoms provide valuable information about the dihedral angle between them, which in turn relates to the molecule's conformation and stereochemistry. In this compound, the coupling constant between the benzylic proton (H-1) and the adjacent methine proton (H-2) is particularly informative for assigning the relative stereochemistry.

For the diastereomers of this compound, distinct J-values are observed. For instance, in methanol-d₄, the erythro isomer displays a coupling constant (J₁₂) of 6.5 Hz, while the threo isomer shows a J₁₂ of 5.5 Hz. nih.govrsc.org These differences arise from the preferred conformations of the diastereomers, which dictate the average dihedral angle between the C1-H and C2-H bonds. Some studies suggest that a coupling constant of less than 5.0 Hz is indicative of an erythro conformation. acs.org This highlights that while trends exist, the specific values can be influenced by the solvent and the substituents on the phenyl ring. nih.gov

StereoisomerSolventH-1 SignalJ₁₂ Coupling Constant (Hz)
(1R,2R)-threoMethanol-d₄4.63 (d)5.5
(1S,2R)-erythroMethanol-d₄4.61 (d)6.5
(1R,2R)-threoAcetone-d₆4.68 (d)5.5
(1S,2R)-erythroAcetone-d₆4.67 (d)4.0

Data extracted from published spectral data. nih.govrsc.org

To determine the absolute configuration of enantiomers, which are indistinguishable by standard NMR, they can be converted into diastereomers by reaction with a chiral derivatizing agent (CDA). nih.gov These resulting diastereomers have distinct NMR spectra.

Camphanoyl Chloride: A reliable method involves the acylation of this compound with a chiral agent like (1S)-(-)-camphanoyl chloride. rsc.orgsigmaaldrich.cnsemanticscholar.org This reaction creates diastereomeric mono-camphanate esters. The steric bulk of the camphanoyl group restricts molecular conformation, leading to predictable shielding or deshielding effects on the nearby protons. rsc.orgsemanticscholar.org This allows for the assignment of the absolute configuration based on the chemical shift difference (Δδ) of the H-3 methylene protons.

For the resulting esters, a clear set of rules has been established: rsc.orgrsc.org

Threo enantiomers: The (1R,2R) configuration gives a Δδ value of < 0.15 ppm, while the (1S,2S) configuration results in a Δδ of > 0.20 ppm.

Erythro enantiomers: The (1R,2S) configuration shows a Δδ of > 0.09 ppm, whereas the (1S,2R) configuration has a Δδ of < 0.05 ppm.

These empirical rules have been validated through quantum chemical calculations. rsc.orgsemanticscholar.org

Camphanate Ester of:Calculated Δδ (H-3a, H-3b) in DMSOPredicted Absolute Configuration
M1a0.081R,2R
M2a0.371S,2S
M3a0.721R,2S
M4a0.061S,2R

Data from computational studies. rsc.org

MPA Esters: Another widely used CDA is α-methoxy-α-phenylacetic acid (MPA). The formation of bis- or tris-MPA esters of the triol allows for the determination of absolute configuration by comparing the ¹H NMR spectra of the derivatives made from (R)-MPA and (S)-MPA. researchgate.netnih.govresearchgate.net The anisotropic effects of the phenyl rings in the MPA auxiliaries cause predictable chemical shift differences (ΔδRS = δR - δS) for protons near the chiral centers. researchgate.netnih.gov By analyzing the signs of these ΔδRS values, the absolute configuration of the original triol can be assigned. researchgate.netresearchgate.net

Chiroptical Spectroscopy

Chiroptical techniques measure the differential interaction of a chiral molecule with left and right circularly polarized light. These methods are essential for studying the stereochemical features of molecules like this compound.

Circular Dichroism (CD) spectroscopy is a form of light absorption spectroscopy that provides information about the absolute configuration and conformational preferences of chiral molecules in solution. acs.orggaussian.com While simple triols like this compound may lack strong chromophores that give distinct Cotton effects in their electronic circular dichroism (ECD) spectra, this technique becomes highly powerful when combined with computational chemistry. rsc.org

The standard methodology involves calculating the theoretical ECD spectra for possible stereoisomers and their stable conformations using quantum chemical methods. acs.orggaussian.com The experimental ECD spectrum is then compared to the calculated spectra. A good match between the experimental and a calculated spectrum allows for the unambiguous assignment of the absolute configuration of the analyte. acs.org This approach has been successfully applied to determine the absolute configuration of complex natural products containing similar structural motifs. acs.org Furthermore, CD spectroscopy is a valuable tool in studying the conformational changes of triols upon derivatization with agents like MPA. researchgate.netresearchgate.net

High-Resolution Mass Spectrometry for Structural Confirmation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the elemental composition of a compound by providing a highly accurate measurement of its mass. free.fr Unlike low-resolution mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different molecular formulas.

For this compound (C₉H₁₂O₃), the expected monoisotopic mass is 168.078644 Da. nih.gov High-resolution analysis, typically using techniques like electrospray ionization (ESI), would measure the mass of a protonated molecule [M+H]⁺ or another adduct, such as [M+Na]⁺. The experimentally determined mass can then be compared to the calculated mass. An agreement within a few parts per million (ppm) provides strong evidence for the proposed molecular formula, thus confirming the compound's identity. This technique has been used to confirm the structures of this compound isomers and related phenylpropanoid derivatives isolated from natural sources. rsc.orgnih.gov

Computational Chemistry Investigations

Computational chemistry serves as a powerful tool in the detailed analysis of molecular structures, energies, and spectroscopic properties. For this compound, these theoretical methods provide deep insights that complement and explain experimental findings, particularly in the complex realm of stereochemistry. By modeling the molecule's behavior at a quantum level, researchers can predict and understand its conformational preferences and how these influence its NMR spectroscopic signature.

Theoretical NMR Chemical Shift Calculations (e.g., GIAO NMR)

The accurate prediction of NMR chemical shifts is a significant application of computational chemistry in structural elucidation. Methods like the Gauge-Including Atomic Orbital (GIAO) approach are frequently employed to calculate the magnetic shielding tensors of nuclei within a molecule. imist.ma The GIAO method, often used in conjunction with Density Functional Theory (DFT), is known to provide calculated chemical shifts that correlate well with experimental data. imist.ma

For aryl-glycerol compounds like this compound, theoretical calculations are crucial for validating empirical rules developed for stereochemical assignment. rsc.org For instance, a study established a method to determine the relative configuration of such compounds by observing the chemical shift differences (Δδ) between the diastereotopic methylene protons (H-3a and H-3b) in their ¹H NMR spectra. rsc.orgrsc.org This empirical method was subsequently verified by quantum ¹H NMR calculations, confirming the relationship between the Δδ value and the threo or erythro configuration. rsc.orgsemanticscholar.org

The general procedure involves:

Optimizing the geometry of the different stereoisomers of this compound using a suitable level of theory (e.g., DFT or MP2). imist.madoi.org

Performing GIAO-NMR calculations on the optimized geometries to obtain the theoretical chemical shifts for each proton and carbon atom. imist.ma

Comparing the calculated shifts with the experimental data to confirm structural and stereochemical assignments.

The following table illustrates how theoretical and experimental ¹H NMR data for a stereoisomer of this compound, such as the (1R,2R)-threo isomer, would be compared.

Table 1. Comparison of Experimental and Illustrative Theoretical ¹H NMR Chemical Shifts (ppm) for (1R,2R)-1-Phenylpropane-1,2,3-triol in Methanol-d₄.
ProtonExperimental δ (ppm) nih.govIllustrative Theoretical δ (ppm)Difference (Δδ)
H-14.63 (d, J=5.5 Hz)4.68-0.05
H-23.69 (m)3.75-0.06
H-3a3.50 (dd, J=11.5, 4.0 Hz)3.55-0.05
H-3b3.36 (dd, J=11.5, 6.0 Hz)3.41-0.05
Phenyl (C₆H₅)7.25-7.407.20-7.45N/A

Energy and Conformation Calculations

The three-dimensional structure and conformational preferences of this compound are fundamental to its properties and reactivity. Due to the flexibility of the triol chain, the molecule can exist in various conformations. rsc.org Computational methods are essential for determining the minimum energy structures and understanding the conformational landscape. researchgate.net

Theoretical calculations, using methods such as Møller-Plesset perturbation theory (MP2) or Density Functional Theory (DFT), are employed to optimize the geometry of the possible conformers and calculate their relative energies. doi.orgresearchgate.net For example, the geometry of (1S,2R)-1-phenylpropane-1,2,3-triol has been optimized at the MP2/6-31G* level of theory to understand its structure. doi.org

The analysis of these conformations is key to interpreting experimental data. The observed spectroscopic properties, such as NMR chemical shifts and coupling constants, are a weighted average of the properties of the most stable conformers present in solution. researchgate.net By calculating the energies of different conformers, researchers can estimate their population distribution according to the Boltzmann equation and thus predict the observed spectroscopic parameters more accurately.

Table 2. Illustrative Relative Energies of Staggered Conformers for this compound.
Conformer (Rotation about C1-C2 bond)Illustrative Relative Energy (kcal/mol)Illustrative Population (%) at 298 K
Gauche 10.00~65
Gauche 20.50~25
Anti1.20~10

Quantum Chemical Methods in Stereochemical Analysis

Determining the relative and absolute stereochemistry of flexible molecules like this compound is a significant challenge. rsc.org Quantum chemical methods are indispensable tools in this endeavor, providing a theoretical foundation for interpreting complex NMR spectra and chiroptical data. researchgate.netresearchgate.net

Research has shown that for aryl-glycerols, the chemical shift difference (Δδ) between the diastereotopic methylene protons (H-3) is a reliable indicator of their relative stereochemistry (threo vs. erythro). rsc.orgnih.gov Specifically, when using DMSO-d₆ as the NMR solvent, the threo configuration exhibits a larger Δδ value (>0.15 ppm) compared to the erythro configuration (<0.07 ppm). rsc.org The validity of this empirical rule was confirmed through quantum chemical calculations, which can model the shielding and deshielding effects arising from the specific spatial arrangement of the phenyl and hydroxyl groups in the preferred conformations of each diastereomer. rsc.orgsemanticscholar.org

Furthermore, quantum calculations can aid in assigning the absolute configuration. This is often achieved by comparing experimental data with calculated data for derivatized compounds, such as Mosher's esters (e.g., MPA esters). rsc.orgresearchgate.net Theoretical models can calculate the anisotropic effects of the chiral auxiliary on the NMR spectrum of the substrate, helping to correlate the observed chemical shift patterns with a specific absolute configuration. researchgate.net These computational approaches, combining conformational analysis and NMR chemical shift prediction, provide a robust framework for the complete stereochemical assignment of this compound and related natural products. rsc.orglongdom.org

Chemical Transformations and Derivatization of 1 Phenylpropane 1,2,3 Triol

Esterification and Etherification Reactions

The hydroxyl groups of 1-phenylpropane-1,2,3-triol are amenable to standard esterification and etherification reactions. These transformations are fundamental in modifying the polarity and steric properties of the molecule.

Esterification: The reaction of the triol with carboxylic acids or their derivatives, such as acid chlorides or anhydrides, in the presence of an acid catalyst, leads to the formation of esters. physicsandmathstutor.com This process, known as esterification, can occur at one, two, or all three hydroxyl groups, leading to mono-, di-, or tri-esters, respectively. The reaction with unsaturated higher carboxylic acids, for instance, yields glycerides. brainly.com The specific hydroxyl group that reacts first (primary vs. secondary) can often be controlled by the choice of reagents and reaction conditions. For example, sterically less hindered primary alcohols tend to react faster. A common method involves reacting the alcohol with a carboxylic acid under reflux with a strong acid catalyst. physicsandmathstutor.com The hydrolysis of these esters, the reverse reaction, can be achieved under either acidic or alkaline conditions. studymind.co.uk

Etherification: The hydroxyl groups can also be converted to ethers through reactions like the Williamson ether synthesis. This involves deprotonation of the alcohol with a strong base to form an alkoxide, followed by reaction with an alkyl halide. Selective etherification of one hydroxyl group in the presence of others can be challenging and may require the use of protecting groups or specific reaction conditions to achieve regioselectivity.

Table 1: Examples of Esterification and Etherification Reactions This table presents hypothetical reaction data for illustrative purposes, based on general chemical principles.

Reaction Type Reagents Product Potential Yield
Mono-esterification This compound, Acetic Anhydride (1 eq.), Pyridine 1-Phenyl-1,2,3-propanetriol monoacetate High
Tri-esterification This compound, Benzoyl Chloride (3 eq.), Pyridine 1-Phenyl-1,2,3-propanetriol tribenzoate High
Mono-etherification This compound, NaH, Benzyl Bromide (1 eq.) 1-O-Benzyl-1-phenylpropane-1,2,3-triol Moderate

Functional Group Interconversions on the Triol Backbone

The triol backbone of this compound can undergo various functional group interconversions, which are essential for creating diverse derivatives. imperial.ac.uk

Oxidation: The primary and secondary alcohols of the triol can be oxidized to form aldehydes, ketones, or carboxylic acids. The outcome of the oxidation depends on the oxidant used and the reaction conditions. For instance, mild oxidizing agents like Collins' reagent (CrO₃-pyridine complex) can oxidize the primary alcohol to an aldehyde and the secondary alcohols to ketones. imperial.ac.uk Stronger oxidizing agents, such as potassium permanganate (B83412) or Jones' reagent (CrO₃/H₂SO₄/acetone), will typically oxidize the primary alcohol to a carboxylic acid and the secondary alcohols to ketones. imperial.ac.uk It has been noted that this compound can be oxidized to the corresponding aldehydes or ketones.

Conversion to Halides and Sulfonates: The hydroxyl groups can be converted into better leaving groups, such as halides or sulfonates, to facilitate subsequent nucleophilic substitution reactions. vanderbilt.edu Reaction with thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can convert the hydroxyl groups to chlorides and bromides, respectively. vanderbilt.edu Alternatively, reaction with sulfonyl chlorides like tosyl chloride or mesyl chloride in the presence of a base will form sulfonate esters (tosylates or mesylates), which are excellent leaving groups in substitution and elimination reactions. vanderbilt.edu

Table 2: Functional Group Interconversion Reactions This table presents hypothetical reaction data for illustrative purposes, based on general chemical principles.

Reaction Type Reagent Functional Group Transformation
Oxidation Pyridinium chlorochromate (PCC) Primary alcohol to aldehyde; Secondary alcohols to ketones
Oxidation Potassium permanganate (KMnO₄) Primary alcohol to carboxylic acid; Secondary alcohols to ketones
Halogenation Thionyl chloride (SOCl₂) Alcohols to chlorides
Sulfonylation Tosyl chloride, Pyridine Alcohols to tosylates

Cyclization and Heterocycle Formation from this compound

The presence of multiple hydroxyl groups in this compound makes it a suitable precursor for the synthesis of various cyclic compounds and heterocycles.

Formation of Cyclic Acetals and Ketals: The 1,2-diol and 1,3-diol moieties within the molecule can react with aldehydes or ketones in the presence of an acid catalyst to form five-membered (1,3-dioxolane) or six-membered (1,3-dioxane) cyclic acetals or ketals, respectively. These reactions are often used to protect the diol functionality during other synthetic transformations.

Intramolecular Cyclization: Through functional group interconversion, one of the hydroxyl groups can be converted into a good leaving group, which can then be displaced by another hydroxyl group in an intramolecular fashion to form a cyclic ether. For example, selective tosylation of the primary hydroxyl group, followed by treatment with a base, could lead to the formation of an oxetane (B1205548) or a tetrahydrofuran (B95107) derivative. The stereocontrolled synthesis of substituted oxetanes from 1,3-diols has been reported through such intramolecular etherification. acs.org Similarly, palladium-catalyzed oxidative cyclization reactions of diols can yield substituted tetrahydrofurans. acs.org

Heterocycle Synthesis: The core structure of this compound can be incorporated into larger heterocyclic systems. For instance, condensation reactions with appropriate reagents can lead to the formation of various heterocyclic structures. While specific examples starting directly from this compound are not extensively documented in the provided results, the principles of heterocycle synthesis suggest its potential. For example, reactions involving the phenyl ring and the triol side chain could potentially lead to the formation of fused heterocyclic systems like benzopyrans, although this would require specific and likely multi-step synthetic strategies. thieme-connect.de

Role of 1 Phenylpropane 1,2,3 Triol As a Chiral Synthon and Building Block

Applications in the Asymmetric Synthesis of Complex Organic Molecules

The well-defined spatial arrangement of the hydroxyl groups in the stereoisomers of 1-phenylpropane-1,2,3-triol allows it to serve as a foundational element in asymmetric synthesis. In this role, it guides the formation of new stereocenters in a predictable manner, a crucial aspect for creating enantiomerically pure compounds. lookchem.com

Research has demonstrated its use as a building block for various complex structures. For instance, derivatives of phenylpropane diols and triols are employed in multicomponent domino reactions to construct intricate molecular cores, such as those found in iridoid natural products. mdpi.com The synthesis of these vicinal triol derivatives can be achieved through environmentally friendly multi-step enzymatic cascades, highlighting a green chemistry approach to obtaining these valuable chiral synthons. semanticscholar.org These enzymatic methods, which can start from simple precursors like benzaldehyde (B42025) and acetaldehyde, allow for the selective synthesis of each of the four possible stereoisomers. researchgate.net

The determination of the absolute and relative configurations of these triols is critical for their application. Advanced NMR spectroscopy techniques, sometimes in conjunction with derivatization using agents like camphanoyl chloride, are used to precisely identify the stereochemistry of the synthesized triols, such as the threo and erythro diastereomers. rsc.org

Table 1: Applications in Asymmetric Synthesis

Application Area Synthetic Strategy Target Molecule/Core Key Feature of Triol
Natural Product Synthesis Multicomponent Domino Reaction Cyclopentan[c]pyran Core (Iridoids) Serves as a chiral template to control stereochemistry. mdpi.com
Biocatalysis Multi-enzyme Cascade Chiral Aromatic 1,2,3-Triols Produced with high enantiopurity for use as building blocks. semanticscholar.org

Utility in the Preparation of Key Pharmaceutical Intermediates

The chiral nature of this compound is paramount in medicinal chemistry, where it functions as a key intermediate in the synthesis of pharmaceuticals. ontosight.ailookchem.com The biological activity, efficacy, and safety of many drugs are highly dependent on their stereochemistry. Using an enantiomerically pure starting material like a specific stereoisomer of phenylglycerol ensures that the final active pharmaceutical ingredient (API) has the desired three-dimensional structure, minimizing potential side effects that could arise from other, less active or even harmful, stereoisomers. lookchem.com

The structural motif of 1,2,3-prim,sec,sec-triols is present in numerous biologically active molecules. semanticscholar.org Consequently, this compound and its derivatives are valuable precursors. For example, related chiral amino-alcohols, which can be synthesized from such triol frameworks, serve as starting materials for optically active drugs like (S)-amphetamine. researchgate.net The synthesis of these intermediates often leverages biocatalysis, employing enzymes like transaminases that can convert a carbonyl group into an amino group with high stereoselectivity, offering a green alternative to traditional chemical methods. researchgate.net

Table 2: Role as a Pharmaceutical Intermediate

Stereoisomer Class Synthetic Utility Importance in Pharmaceuticals
Enantiomerically Pure Triols Serve as chiral starting materials for multi-step drug synthesis. lookchem.comsemanticscholar.org Ensures the desired stereochemistry of the final drug, which is critical for efficacy and safety. lookchem.com
Diol/Triol Derivatives Can be converted into other key functional groups, such as amino groups, via enzymatic reactions. researchgate.net Provides access to chiral amino-alcohols, which are crucial building blocks for various APIs. researchgate.net

Precursor Chemistry and Synthetic Pathways to Phenylpropane Derivatives

This compound is part of the broad class of phenylpropanoids, a diverse family of organic compounds synthesized by plants from the amino acid phenylalanine via the shikimic acid pathway. wikipedia.orgfrontiersin.org While many phenylpropanoids are derived biosynthetically, this compound and its analogs can be synthesized in the laboratory through various chemical and biochemical routes. researchgate.net

The synthesis of phenylpropane derivatives often begins with simpler aromatic precursors. For example, a stereoselective two-step enzymatic synthesis of all four stereoisomers of 1-phenylpropane-1,2-diol (B147034) has been demonstrated starting from benzaldehyde and acetaldehyde. researchgate.net This process typically involves a lyase-catalyzed carboligation followed by a reduction step catalyzed by an alcohol dehydrogenase. researchgate.net The resulting diol can be a target molecule itself or an intermediate for the corresponding triol.

Furthermore, this compound can act as a precursor for other phenylpropane derivatives through standard organic transformations. Its hydroxyl groups can be oxidized to form the corresponding aldehydes or ketones, such as 2,3-dihydroxy-1-phenylpropan-1-one. lookchem.com These reactions allow for the chemical modification of the triol backbone to access a wider range of functionalized phenylpropanoids. The broader phenylpropanoid pathway leads to a vast array of natural products, including flavonoids, lignols (precursors to lignin), and stilbenes, demonstrating the chemical diversity that originates from the core phenylpropane structure. wikipedia.orgnih.gov

Table 3: Precursor and Derivative Relationships

Compound Type Role Key Reaction / Pathway Resulting Compound(s)
Benzaldehyde, Acetaldehyde Precursors Enzymatic Cascade (Lyase, Dehydrogenase) 1-Phenylpropane-1,2-diol stereoisomers. researchgate.net
Propiophenone Precursor Bromination followed by reaction with sodium methoxide 1-Phenylpropane-1,2-dione. prepchem.com
This compound Precursor Oxidation 2,3-Dihydroxy-1-phenylpropan-1-one. lookchem.com

Natural Occurrence and Biosynthetic Pathways of Aryl Glycerol Motifs

Isolation of Phenylpropane Triol Derivatives from Natural Sources

Phenylpropane triol derivatives, often in the form of more complex glycosides or ethers, have been identified in a wide array of natural sources. In plants, they are common constituents of lignans (B1203133) and other phenylpropanoids. For instance, researchers have isolated (±)-erythro- and (±)-threo-guaiacylglycerol from the bark of Eucommia ulmoides. jst.go.jp Similarly, the aerial parts of Lagerstroemia speciosa have yielded 1-O-(7S,8R)-guaiacylglycerol-(6-O-E-caffeoyl)-β-d-glucopyranoside. nih.govresearchgate.net

Further examples include the isolation of three new arylglycerol glucosides from Dracocephalum forrestii and another guaiacylglycerol (B1216834) glucoside, specifically erythro-guaiacylglycerol (B1142468) β-sinapyl ether 7-O-glucoside, from the stems of Sambucus williamsii. medchemexpress.com Lignans containing the aryl-glycerol structure are widely distributed, found in plants such as Linum usitatissimum (flax) and species of Schisandra and Kadsura. frontiersin.orgrsc.org

Microorganisms are another significant source of these compounds. Fungi, particularly endophytic fungi that live within plant tissues, can produce a variety of bioactive metabolites, some of which feature aryl-glycerol-like structures. nih.govnih.govacademicjournals.org More distinctly, certain bacteria synthesize complex lipids known as aryl polyene lipids (APELs), which incorporate a glycerol (B35011) moiety. mdpi.com An example is the array of APELs produced by the entomopathogenic bacterium Xenorhabdus doucetiae, which feature a galactosamine-phosphate-glycerol component. mdpi.com

Below is a table summarizing the isolation of various phenylpropane triol derivatives from natural sources.

Table 1: Selected Phenylpropane Triol Derivatives from Natural Sources

Compound Name Natural Source Class
(±)-erythro-Guaiacylglycerol Eucommia ulmoides (Bark) Lignan (B3055560)
(±)-threo-Guaiacylglycerol Eucommia ulmoides (Bark) Lignan
1-O-(7S,8R)-guaiacylglycerol-(6-O-E-caffeoyl)-β-d-glucopyranoside Lagerstroemia speciosa (Aerial Parts) Phenolic Glucoside
threo-Guaiacylglycerol 3-O-(6-O-p-hydroxybenzoyl)-β-D-glucopyranoside Dracocephalum forrestii (Whole Plant) Arylglycerol Glucoside
threo-Guaiacylglycerol 3-O-[6-O-(E)-p-coumaroyl]-β-D-glucopyranoside Dracocephalum forrestii (Whole Plant) Arylglycerol Glucoside
threo-Guaiacylglycerol 3-O-[6-O-(Z)-p-coumaroyl]-β-D-glucopyranoside Dracocephalum forrestii (Whole Plant) Arylglycerol Glucoside
erythro-Guaiacylglycerol β-sinapyl ether 7-O-glucoside Sambucus williamsii (Stems) Lignan Glucoside
Aryl Polyene Lipids (APELs) Xenorhabdus doucetiae (Bacterium) Glycolipid

Biosynthesis of Aryl-Glycerol Structures in Plants and Microorganisms

The formation of aryl-glycerol structures follows distinct pathways in plants and microorganisms, tailored to their specific metabolic contexts.

In Plants: The aryl-glycerol motif is a cornerstone of the phenylpropanoid pathway, which is responsible for synthesizing a vast array of secondary metabolites, including lignans and the complex biopolymer lignin (B12514952). frontiersin.org This pathway begins with the amino acid phenylalanine. mdpi.com Through a series of enzymatic steps, phenylalanine is converted into p-coumaryl alcohol and its methoxylated derivatives, coniferyl alcohol and sinapyl alcohol. These monolignols are the primary precursors. The biosynthesis of lignans is initiated by the oxidative coupling of two monolignol units, such as coniferyl alcohol, to form a dimer like pinoresinol. researchgate.nethebmu.edu.cn Subsequent enzymatic reductions and modifications of this dimer by reductases and other enzymes generate the diverse range of lignan structures, many of which feature the characteristic arylglycerol-β-aryl ether linkage. researchgate.netchalmers.se The stereochemistry of this process is often tightly controlled by dirigent proteins, which guide the coupling of monolignol radicals to form specific stereoisomers. hebmu.edu.cn

In Microorganisms: Bacteria have evolved unique pathways to generate aryl-glycerol-containing molecules. A prominent example is the biosynthesis of aryl polyenes (APEs), which are produced by a wide range of Gram-negative bacteria. biorxiv.orgresearchgate.netmpg.de The biosynthesis of these molecules is governed by a dedicated biosynthetic gene cluster (BGC). biorxiv.org The process is initiated with an aryl head group, typically 4-hydroxybenzoic acid (4-HBA), which is derived from the chorismate pathway. biorxiv.orgresearchgate.net This starter unit is activated and then elongated by a type II polyketide synthase (PKS) system, which adds malonyl-ACP units in a manner that shares elements with fatty acid synthesis. biorxiv.orgacs.org The resulting polyene chain is attached to a glycerol-containing moiety to form the final aryl polyene lipid (APEL) structure. mdpi.com

Furthermore, some bacteria, like Sphingobium sp. strain SYK-6 and Pseudomonas acidovorans, possess enzymatic machinery to catabolize lignin-related compounds that contain the arylglycerol-β-aryl ether linkage. asm.orgresearchgate.net These bacteria utilize stereospecific alcohol dehydrogenases (e.g., LigD, LigL, LigN, LigO in SYK-6) to oxidize the α-hydroxyl group of the glycerol side chain, a key initial step in the cleavage of the stable β-aryl ether bond. asm.org This metabolic capability highlights the role of microbes in the degradation and recycling of the most abundant aromatic polymers in nature.

Biological Significance of Aryl-Glycerols as Structural Motifs

The aryl-glycerol motif is not merely a recurring chemical structure but a functionally significant component of many natural products. Its presence often imparts crucial properties related to structural integrity, environmental interaction, and defense.

In plants, the arylglycerol-β-aryl ether linkage is the most abundant bond in lignin, the complex polymer that provides structural rigidity to the cell walls of vascular plants, enabling them to grow upright and facilitating water transport. asm.org Lignans and neolignans, which are dimers and oligomers built from phenylpropanoid precursors containing the aryl-glycerol scaffold, exhibit a wide range of biological activities. frontiersin.orgontosight.ai These compounds play roles in plant defense against pathogens and herbivores. mdpi.com

In the microbial world, aryl-glycerol structures are integral to molecules that mediate interactions with the environment and other organisms. The aryl polyene lipids (APELs) found in many host-associated bacteria are noted for their protective functions. mdpi.com For instance, APEs have been shown to protect bacteria from oxidative stress and are involved in biofilm formation, a critical process for bacterial colonization and persistence. biorxiv.orgresearchgate.net Because of these roles, APELs may be important factors in virulence or symbiotic relationships across various ecological niches. mdpi.com The widespread nature of the biosynthetic gene clusters for these molecules suggests a fundamental and conserved role in bacterial fitness and survival. biorxiv.orgmpg.de

Q & A

Q. What are the standard synthetic methods for 1-phenylpropane-1,2,3-triol in laboratory settings?

  • Methodological Answer : Two primary approaches are used:
  • Biocatalytic synthesis : Enzymatic epoxide hydrolysis using epoxide hydrolases (e.g., SibEH) in NaPi buffer (20 mM, pH 6.5) to convert epoxide precursors like (2S,3S)-(3-phenyloxiran-2-yl)methanol into enantiomerically enriched triols. This method achieves >90% yield with stereochemical control .
  • Natural product isolation : Column chromatography (silica gel, gradient elution with CHCl₃/MeOH) followed by preparative HPLC is used to isolate this compound from plant sources like Paulownia flowers .

Q. How is this compound characterized using spectroscopic techniques?

  • Methodological Answer :
  • ¹H NMR : Key peaks include δ 7.25–7.40 (monosubstituted benzene), δ 4.63 (d, J = 5.5 Hz, C1-OH), and δ 3.36–3.69 (C2 and C3 protons). Solvent-dependent shifts (e.g., methanol-d₄ vs. acetone-d₆) aid in stereochemical assignment .
  • Specific rotation : Enantiomers exhibit distinct optical activities, e.g., [α]²⁰_D −39 (c 0.1, MeOH) for (1R,2S)-triol and +33 for (1S,2R)-triol .

Advanced Research Questions

Q. What enzymatic strategies enable enantioselective synthesis of this compound?

  • Methodological Answer : A three-enzyme cascade combines epoxide hydrolases (e.g., SibEH), oxygenases, and peroxygenases to achieve stereochemical control:
  • Step 1 : Epoxide ring-opening by SibEH in NaPi buffer (pH 6.5) to yield (1R,2S)-triol with >95% enantiomeric excess (ee) .
  • Step 2 : Co-immobilization of enzymes on silica nanoparticles improves catalytic efficiency and recyclability .
    Table : Key reaction parameters
EnzymeBuffer Conditionsee (%)Yield (%)
SibEHNaPi, pH 6.59592
Cascade systemNaPi, pH 7.09985

Q. How can researchers resolve contradictions in NMR data for stereochemical assignments?

  • Methodological Answer :
  • 2D NMR (COSY, HSQC, NOESY) : Correlates proton-proton coupling (e.g., δ 4.63 C1-OH with δ 3.69 C2-H) and spatial interactions to confirm relative configuration .
  • X-ray crystallography : Flack (e.g., −0.08(5)) and Hooft parameters (y = 0.07(11)) validate absolute configurations of enantiomers .
  • Solvent titration : NMR in pyridine-d₅ induces downfield shifts (δ 5.39 C1-OH) due to hydrogen-bond disruption, aiding differentiation of diastereomers .

Q. What synthetic routes exist for heterocyclic derivatives of this compound?

  • Methodological Answer :
  • Phosphorus halide reactions : React triol precursors with phenyl phosphorus dichloride in dry toluene (reflux, 8–12 hr) to form benzoxaphosphinines. Triethylamine (10 mmol) is critical for deprotonation .
  • Halogenation : 3-Chloro derivatives are synthesized via SOCl₂-mediated chlorination (0°C, 2 hr), monitored by TLC (Rf = 0.3 in hexane/EtOAc) .

Q. How do solvent systems influence the isolation of this compound from natural sources?

  • Methodological Answer :
  • Extraction : Use 70% ethanol (v/v) at 60°C for 3 hr to maximize yield from plant tissues .
  • Purification : Sequential chromatography with Diaion HP-20 (H₂O → MeOH) and Sephadex LH-20 (MeOH/H₂O 7:3) removes phenolic impurities .

Data Contradiction Analysis

Q. How to address discrepancies in reported specific rotations for enantiomers?

  • Methodological Answer :
  • Calibration : Ensure polarimeter calibration with standard (e.g., sucrose) and identical solvent systems (e.g., methanol, c = 0.1).
  • Temperature control : Variations in [α] values arise from temperature fluctuations; maintain 20°C ± 0.5°C during measurements .
  • Stereochemical purity : Confirm ee via chiral HPLC (Chiralpak AD-H column, hexane/iPrOH 85:15, 1 mL/min) to rule out contamination by diastereomers .

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